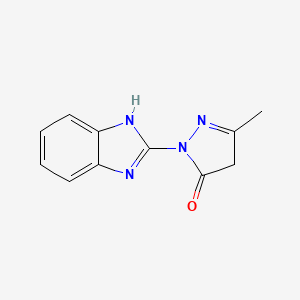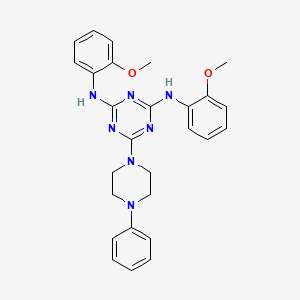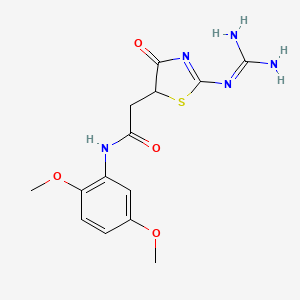
1'-But-2-ynoyl-1,4'-bipiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-But-2-ynoyl-1,4’-bipiperidine is a compound that belongs to the class of bipiperidine derivatives. These compounds are characterized by the presence of two piperidine rings connected by a central carbon chain. The specific structure of 1’-But-2-ynoyl-1,4’-bipiperidine includes a but-2-ynoyl group attached to the nitrogen atom of one of the piperidine rings. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 1’-But-2-ynoyl-1,4’-bipiperidine typically involves the coupling of piperidine derivatives with but-2-ynoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product.
Industrial production methods for this compound may involve more scalable approaches, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities of the compound. This method also helps in maintaining the purity and quality of the final product.
Chemical Reactions Analysis
1’-But-2-ynoyl-1,4’-bipiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the but-2-ynoyl group can be replaced by other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or nickel complexes. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1’-But-2-ynoyl-1,4’-bipiperidine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and receptor binding, providing insights into biological processes and potential therapeutic targets.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1’-But-2-ynoyl-1,4’-bipiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can interact with receptors on cell surfaces, modulating their signaling pathways and affecting cellular responses.
Comparison with Similar Compounds
1’-But-2-ynoyl-1,4’-bipiperidine can be compared with other similar compounds, such as:
1,4’-Bipiperidine: A simpler derivative without the but-2-ynoyl group, used in the synthesis of various pharmaceuticals.
1’-(Prop-2-ynoyl)-[1,4’-bipiperidine]-4’-carboxamide: A related compound with a prop-2-ynoyl group, used in similar applications but with different chemical properties.
4-Piperidinopiperidine: Another bipiperidine derivative with distinct structural features and applications.
Properties
Molecular Formula |
C14H22N2O |
|---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
1-(4-piperidin-1-ylpiperidin-1-yl)but-2-yn-1-one |
InChI |
InChI=1S/C14H22N2O/c1-2-6-14(17)16-11-7-13(8-12-16)15-9-4-3-5-10-15/h13H,3-5,7-12H2,1H3 |
InChI Key |
SWXFZYYBUCKILD-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=O)N1CCC(CC1)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11035417.png)
![N-[3-(3-Methylpiperidino)propyl]acrylamide](/img/structure/B11035418.png)

![9-[4-(methylsulfanyl)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11035429.png)
![N-[(4-Oxo-3,4-dihydrophthalazin-1-YL)methyl]furan-2-carboxamide](/img/structure/B11035432.png)
![N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3,4,5-trimethoxybenzamide](/img/structure/B11035437.png)

![2-(7-amino-2-oxo-5-phenyl-1,2,3,4-tetrahydroimidazo[1,5-b]pyridazin-3-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B11035446.png)
![6,8,8,9-Tetramethyl-3-(2-morpholino-6-oxo-1,6-dihydro-4-pyrimidinyl)-6,7,8,9-tetrahydro-2H-pyrano[3,2-G]quinolin-2-one](/img/structure/B11035447.png)
![(1E)-4,4,6,8-tetramethyl-1-[(4-phenoxyphenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11035464.png)

![4-(3-hydroxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11035480.png)
![3-Benzyl-5-[(benzylamino)carbonyl]-1-(2-morpholinoethyl)-3H-1,2,3-triazol-1-ium-4-olate](/img/structure/B11035481.png)
![3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B11035483.png)
